Thiocyanic acid, (12-aminododecyl) ester
Description
This structure confers amphiphilic properties, combining hydrophobic (long alkyl chain) and hydrophilic (amine and thiocyanate) moieties.
Properties
CAS No. |
64047-97-8 |
|---|---|
Molecular Formula |
C13H26N2S |
Molecular Weight |
242.43 g/mol |
IUPAC Name |
12-aminododecyl thiocyanate |
InChI |
InChI=1S/C13H26N2S/c14-11-9-7-5-3-1-2-4-6-8-10-12-16-13-15/h1-12,14H2 |
InChI Key |
NAJZMMXVEXOFBK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCSC#N)CCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, (12-aminododecyl) ester typically involves the esterification of thiocyanic acid with 12-aminododecanol. The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid or a Lewis acid like magnesium chloride. The reaction conditions often include heating the reactants to facilitate the esterification process .
Industrial Production Methods
Industrial production of thiocyanic acid esters often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, the recovery and reuse of catalysts can make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, (12-aminododecyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield thiocyanic acid and 12-aminododecanol.
Substitution: The thiocyanate group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water containing a strong acid catalyst like hydrochloric acid.
Basic Hydrolysis: Involves the use of a strong base such as sodium hydroxide, leading to the formation of a carboxylate salt and an alcohol.
Major Products Formed
Hydrolysis: Thiocyanic acid and 12-aminododecanol.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
Scientific Research Applications
Thiocyanic acid, (12-aminododecyl) ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of thiocyanic acid, (12-aminododecyl) ester involves its interaction with molecular targets through its thiocyanate group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Structural Comparison
Thiocyanic acid esters vary in alkyl/aryl substituents and functional groups. Key structural distinctions include:
Key Insights :
- Aromatic analogs (e.g., p-aminophenyl ester, ) exhibit electronic effects (e.g., resonance stabilization) absent in aliphatic derivatives.
Physical and Thermodynamic Properties
Key Insights :
- The 12-aminododecyl ester likely has lower volatility than methyl or ethyl thiocyanates () due to its higher molecular weight.
- Its amine group may improve aqueous solubility compared to non-amino analogs like n-dodecyl thiocyanate.
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